molecular formula C10H11NO2S B1614128 4-Isocyanato-4-(thiophen-2-yl)oxane CAS No. 926921-63-3

4-Isocyanato-4-(thiophen-2-yl)oxane

Cat. No. B1614128
CAS RN: 926921-63-3
M. Wt: 209.27 g/mol
InChI Key: CDJWJYYYKMFRFC-UHFFFAOYSA-N
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Description

4-Isocyanato-4-(thiophen-2-yl)oxane, also known as ITO, is an organic compound used in a wide variety of scientific research applications. It is a colorless, volatile liquid and is a derivative of the oxirane group. ITO has been studied extensively in the laboratory due to its unique properties and potential applications.

Scientific Research Applications

  • Catalytic Applications and Polymerization Reactions :

    • A study on Ytterbium(II) complexes demonstrated their use in one-electron-transfer reactions and polymerization of ε-caprolactone (Zhou et al., 2007).
    • Research on multicomponent reactions catalyzed by a Lewis Acid and Co(CO)4 showed the synthesis of 1,3-oxazinane-2,4-diones from epoxides, isocyanates, and CO (Church et al., 2007).
  • Reactivity and Polymer Degradation Studies :

    • A study investigated the reactivity of isocyanates with urethanes under specific conditions, focusing on allophanate formation (Lapprand et al., 2005).
    • Research on polydimethylsiloxane-urea-urethane copolymers with 1,4-benzenedimethanol as a chain extender discussed the polymerization method involving isocyanates (Ho et al., 1993).
  • Synthetic Chemistry and New Compound Formation :

    • Studies on phosphorus ylides led to the synthesis of new heterocyclic compounds involving iso(thio)cyanate compounds (Hashem et al., 2018).
    • Research on the synthesis of 1,3-oxazine derivatives using palladium-catalyzed cycloaddition of vinyloxetanes with heterocumulenes, including isocyanates, highlighted new synthetic methods (Larksarp & Alper, 1999).
  • Electrolyte Additive in Batteries :

    • Aromatic isocyanates, including phenyl isocyanate, were used to improve the performance of Li-ion batteries by reducing initial irreversible capacities (Zhang, 2006).
  • Self-Healing Materials and Polymer Networks :

    • Research on thiol-isocyanate chemistry described its application in developing self-healing materials, specifically in epoxy thermosets (Hillewaere et al., 2014).

properties

IUPAC Name

4-isocyanato-4-thiophen-2-yloxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c12-8-11-10(3-5-13-6-4-10)9-2-1-7-14-9/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJWJYYYKMFRFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640372
Record name 4-Isocyanato-4-(thiophen-2-yl)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

926921-63-3
Record name Tetrahydro-4-isocyanato-4-(2-thienyl)-2H-pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926921-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isocyanato-4-(thiophen-2-yl)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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